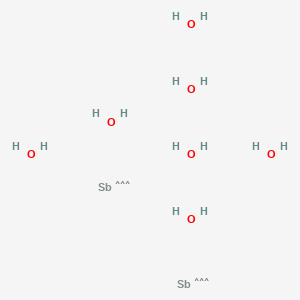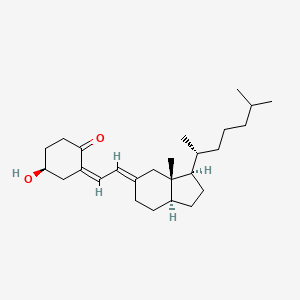
2-Hydroxynonanoic acid
説明
2-Hydroxynonanoic acid is a monohydroxy fatty acid that is nonanoic acid with a hydroxy group substituted at position C-2 . It has a role as a metabolite . It is a 2-hydroxy fatty acid and a medium-chain fatty acid . It derives from a nonanoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C9H18O3 . It has an average mass of 174.237 Da and a monoisotopic mass of 174.125595 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C9H18O3), average mass (174.237 Da), and monoisotopic mass (174.125595 Da) .科学的研究の応用
Biocatalytic Production from Olive Oil
Kang et al. (2020) explored the use of ω-hydroxynonanoic acid and α,ω-nonanedioic acid, both derivatives of 2-hydroxynonanoic acid, in synthesizing diverse chemicals. They developed a biocatalytic system that significantly enhanced the productivity of these compounds from olive oil. This method minimized the solubility issues and toxicity towards biocatalysts, offering a more efficient industrial biosynthesis pathway for these compounds (Kang, Kim, Park, & Oh, 2020).
Conversion into Lactone Monomers for Biodegradable Polylactones
Liu et al. (2008) demonstrated the conversion of 9-hydroxynonanoic acid from methyl oleate into 1,11-dioxacycloicosane-2,12-dione, a potential monomer for polylactone synthesis. This transformation is a crucial step in producing biodegradable polylactones, highlighting the potential of this compound derivatives in sustainable material production (Liu, Kong, Wan, & Narine, 2008).
Combined Chemical and Biocatalytic Transformations
Koppireddi et al. (2016) investigated a chemoenzymatic method for synthesizing 9-hydroxynonanoic acid from oleic acid. This process involved multiple enzymatic steps followed by chemical hydrolysis and oxidation, demonstrating a practical approach for producing high yields of 9-hydroxynonanoic acid, a derivative of this compound (Koppireddi, Seo, Jeon, Chowdhury, Jang, Park, & Kwon, 2016).
Occurrence in Microalgae and Environmental Implications
Matsumoto et al. (1984) reported the presence of 2-hydroxy acids, including this compound, in various microalgae. This study was significant in understanding the natural occurrence and potential environmental roles of these compounds (Matsumoto, Shioya, & Nagashima, 1984).
Synthesis and Cytotoxic Activity of Derivatives
Matysiak et al. (2019) synthesized chiral derivatives of 3-hydroxynonanoic acid and examined their cytotoxic effects against cancer cells. This research opens up potential avenues for the use of this compound derivatives in medical applications, particularly in cancer treatment (Matysiak, Kula, & Blaszczyk, 2019).
Electrochemical Reduction Studies
Ferraz et al. (2001) investigated the electrochemical aspects of the reduction of biologically active 2-hydroxy-3-alkyl-1,4-naphthoquinones, highlighting the importance of understanding the electrochemical behavior of compounds like this compound for potential biological applications (Ferraz, Abreu, Pinto, Glezer, Tonholo, & Goulart, 2001).
Applications in Cosmetics and Dermatology
Kornhauser et al. (2010) reviewed the use of hydroxy acids, including this compound, in cosmetic and therapeutic formulations. Their work emphasizes the compound's relevance in skin care products and dermatological treatments (Kornhauser, Coelho, & Hearing, 2010).
Safety and Hazards
特性
IUPAC Name |
2-hydroxynonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-6-7-8(10)9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJFTHOOADNOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415244 | |
| Record name | 2-hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70215-04-2 | |
| Record name | 2-hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


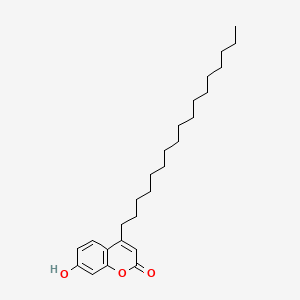
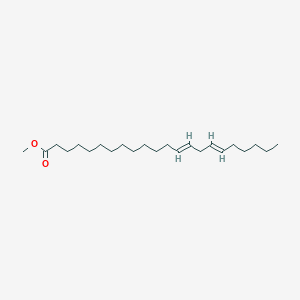
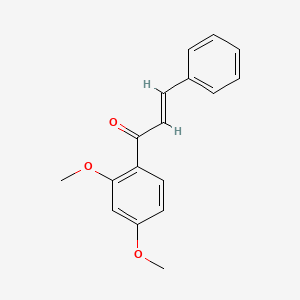

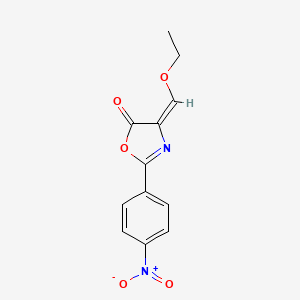
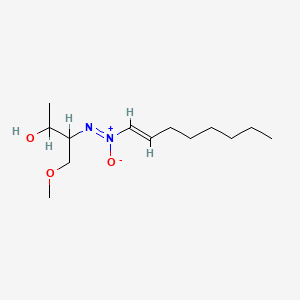
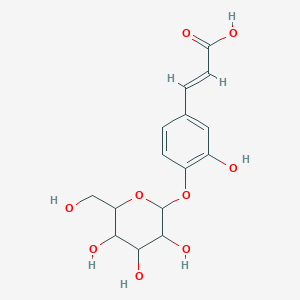
![(2E)-2-(1-{5-[(2-methylpropoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)](/img/structure/B1233498.png)
![1-(2-methoxy-2-methylpropanoyl)oxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233499.png)

